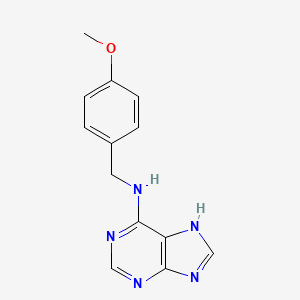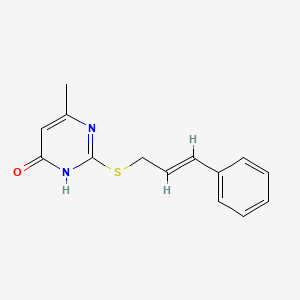
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is an organic compound with the molecular formula C13H22N2O5 and a molecular weight of 286.32 g/mol . It appears as a white to light yellow crystalline powder and is soluble in non-polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), but insoluble in water . This compound is commonly used as a protecting group in organic synthesis to safeguard sensitive functional groups such as amines and hydroxyls during chemical reactions .
Vorbereitungsmethoden
The synthesis of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine typically involves the activation and substitution reactions of imidazole . The industrial production methods are not extensively documented, but the compound is generally prepared through a series of organic reactions involving the protection of the pyrrolidine ring and subsequent functionalization with the methoxy-oxoethylcarbamoyl group .
Analyse Chemischer Reaktionen
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound is often involved in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine involves the protection of functional groups during chemical reactions. The Boc group (tert-butoxycarbonyl) is introduced to the molecule to shield reactive sites, thereby preventing unwanted side reactions . This protection is crucial in multi-step organic syntheses where selective reactions are required.
Vergleich Mit ähnlichen Verbindungen
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is unique due to its specific structure and functional groups. Similar compounds include:
1-Boc-2-(2-oxoethylcarbamoyl)pyrrolidine: Lacks the methoxy group, making it less versatile in certain reactions.
1-Boc-2-(2-methoxyethylcarbamoyl)pyrrolidine: Lacks the oxo group, affecting its reactivity and applications.
These similar compounds differ in their functional groups, which influence their chemical behavior and applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFSKLCUPXAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
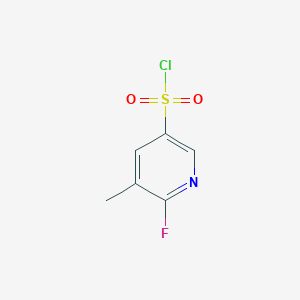
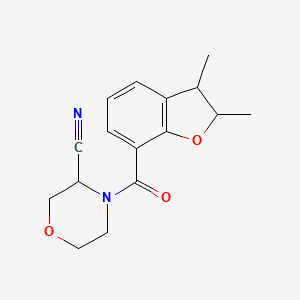
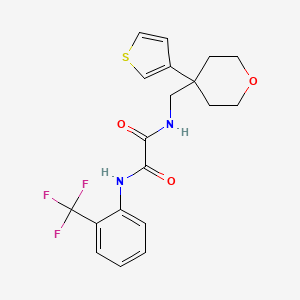
![2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B2996494.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)
![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2996499.png)
![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2996502.png)
![N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2996503.png)
![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2996506.png)
![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)
